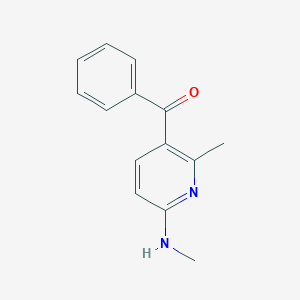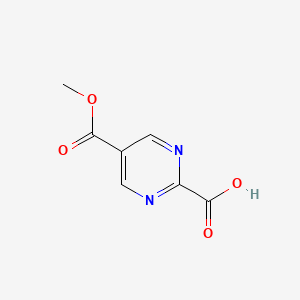
5-(Methoxycarbonyl)pyriMidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid typically involves the esterification of pyrimidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of solid acid catalysts to improve yield and reduce reaction time. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,5-dicarboxylic acid, while reduction could produce 5-(hydroxymethyl)pyrimidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as UV absorbers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxycarbonyl)pyridine-2-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(methoxycarbonyl)pyrimidine: This derivative has a chlorine atom at the 2-position, which can alter its reactivity and properties.
Uniqueness
5-(Methoxycarbonyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6N2O4 |
|---|---|
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
5-methoxycarbonylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)4-2-8-5(6(10)11)9-3-4/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
ZXGYCRAPNNKMAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



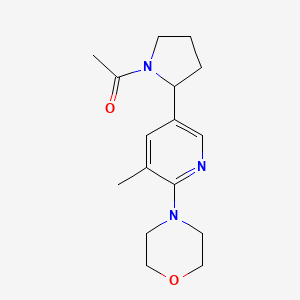
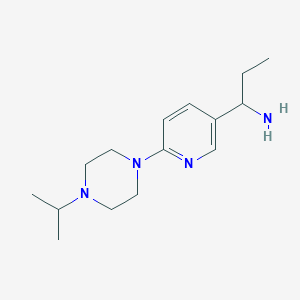
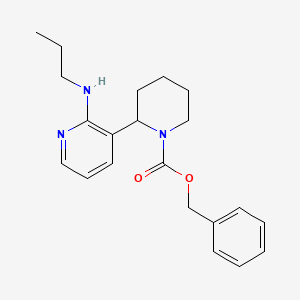

![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)


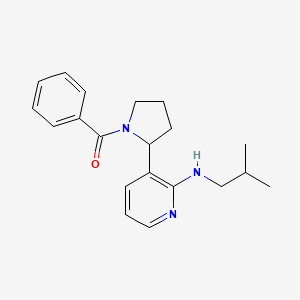
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)
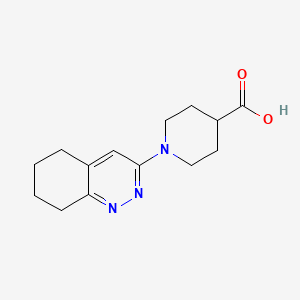
![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)
